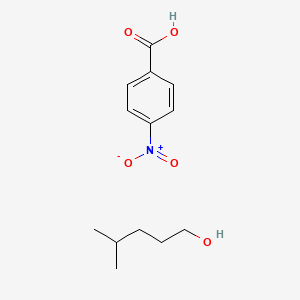
4-Methylpentan-1-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpentan-1-ol and 4-nitrobenzoic acid are two distinct chemical compounds. 4-Methylpentan-1-ol is a primary alcohol with the molecular formula C6H14O, while 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4. These compounds are used in various chemical reactions and have applications in different fields.
Preparation Methods
4-Methylpentan-1-ol
4-Methylpentan-1-ol can be synthesized through the reduction of 4-methylpentanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
4-Nitrobenzoic Acid
4-Nitrobenzoic acid is commonly prepared by the nitration of methyl benzoate followed by hydrolysis. The nitration involves treating methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of methyl 4-nitrobenzoate. This intermediate is then hydrolyzed using sodium hydroxide to yield 4-nitrobenzoic acid .
Chemical Reactions Analysis
4-Methylpentan-1-ol
Oxidation: 4-Methylpentan-1-ol can be oxidized to 4-methylpentanal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2).
4-Nitrobenzoic Acid
Reduction: 4-Nitrobenzoic acid can be reduced to 4-aminobenzoic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Esterification: It can react with alcohols in the presence of an acid catalyst to form esters, such as methyl 4-nitrobenzoate.
Scientific Research Applications
4-Methylpentan-1-ol
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Acts as a metabolite in various biochemical pathways.
4-Nitrobenzoic Acid
Medicine: Used in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
4-Methylpentan-1-ol
The primary alcohol group in 4-Methylpentan-1-ol allows it to participate in various biochemical reactions, including oxidation and esterification. It acts as a substrate for enzymes involved in alcohol metabolism.
4-Nitrobenzoic Acid
The nitro group in 4-nitrobenzoic acid makes it a strong electron-withdrawing group, influencing its reactivity in electrophilic aromatic substitution reactions. It can also undergo reduction to form amines, which are important intermediates in pharmaceutical synthesis .
Comparison with Similar Compounds
4-Methylpentan-1-ol
Similar Compounds: 1-Pentanol, 2-Methyl-1-butanol.
4-Nitrobenzoic Acid
Similar Compounds: 3-Nitrobenzoic acid, 2-Nitrobenzoic acid.
Uniqueness: The position of the nitro group on the benzene ring influences its reactivity and applications in synthesis.
Properties
CAS No. |
59302-13-5 |
|---|---|
Molecular Formula |
C13H19NO5 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-methylpentan-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C6H14O/c9-7(10)5-1-3-6(4-2-5)8(11)12;1-6(2)4-3-5-7/h1-4H,(H,9,10);6-7H,3-5H2,1-2H3 |
InChI Key |
MWSPRPBIFOAUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCO.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



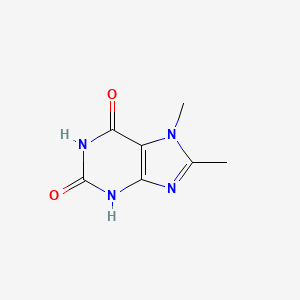
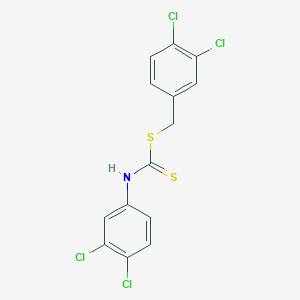
![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

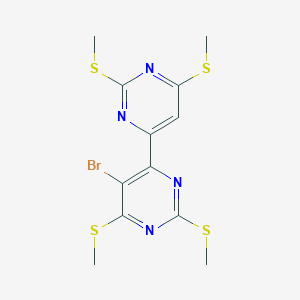
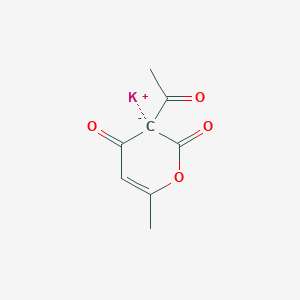
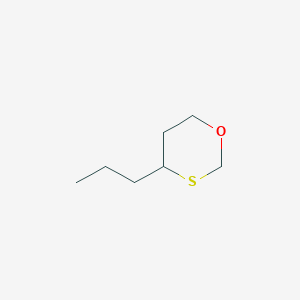
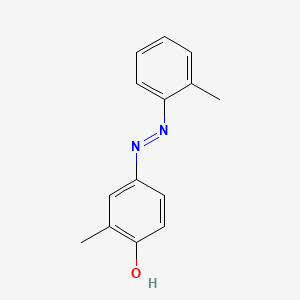
![6-Methyl-7-(3-oxobutyl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14618256.png)
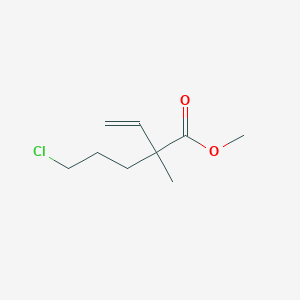
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14618290.png)
